molecular formula C7H15NO B13495941 rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine

rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine

Cat. No.: B13495941
M. Wt: 129.20 g/mol
InChI Key: GIKLYVRLVONXHK-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine” is a racemic mixture of two enantiomers It features a cyclobutyl ring substituted with a methoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene.

    Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution, where a methoxide ion reacts with a suitable leaving group on the cyclobutyl ring.

    Attachment of the Methylamine Group: The final step involves the reaction of the cyclobutyl methoxy compound with methylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclobutyl ring or the amine group, potentially leading to the formation of cyclobutane derivatives or secondary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium iodide (NaI) or thiourea can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Cyclobutane derivatives, secondary amines

    Substitution: Halogenated or thiolated cyclobutyl compounds

Scientific Research Applications

Chemistry

In chemistry, rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine oxidases and methyltransferases.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting neurological disorders or metabolic diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in having a methoxy group and an amine group, but differs in the aromatic ring structure.

    2-(4-Methoxyphenyl)ethylamine: Shares the methoxy and amine functionalities but has a different carbon backbone.

    Cyclobutylamine: Similar cyclobutyl ring with an amine group but lacks the methoxy substitution.

Uniqueness

rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine is unique due to its combination of a cyclobutyl ring, methoxy group, and methylamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-[(1S,2R)-2-methoxycyclobutyl]-N-methylmethanamine

InChI

InChI=1S/C7H15NO/c1-8-5-6-3-4-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

GIKLYVRLVONXHK-NKWVEPMBSA-N

Isomeric SMILES

CNC[C@@H]1CC[C@H]1OC

Canonical SMILES

CNCC1CCC1OC

Origin of Product

United States

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